molecular formula C4H3I2NO B6214155 2,4-diiodo-5-methyl-1,3-oxazole CAS No. 2731010-94-7

2,4-diiodo-5-methyl-1,3-oxazole

Cat. No.: B6214155
CAS No.: 2731010-94-7
M. Wt: 334.9
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Description

Structure and Properties: 2,4-Diiodo-5-methyl-1,3-oxazole (C₄H₃I₂NO, molecular weight 334.88 g/mol) is a halogenated oxazole derivative featuring a five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The compound is substituted with two iodine atoms at positions 2 and 4 and a methyl group at position 3. This unique arrangement confers high electronegativity, hydrophobicity, and enhanced reactivity compared to non-halogenated oxazoles .

Synthesis: The synthesis typically involves iodination of 5-methyl-1,3-oxazole precursors using iodine monochloride (ICl) or iodine in the presence of oxidizing agents like nitric acid. Solid-supported reagents, such as polymer-bound triphenylphosphine, have been employed to streamline purification .

For example, it inhibits E. coli, S. aureus, and cancer cell lines (e.g., PC-3 and A431) with IC₅₀ values ranging from 12–25 µM. The iodine atoms enhance binding to enzymes like 5-lipoxygenase (5-LOX) and inosine monophosphate dehydrogenase (IMPDH), likely through hydrophobic and halogen-bonding interactions .

Properties

CAS No.

2731010-94-7

Molecular Formula

C4H3I2NO

Molecular Weight

334.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-5-methyl-1,3-oxazole typically involves the iodination of 5-methyl-1,3-oxazole. One common method is the electrophilic substitution reaction, where iodine is introduced into the oxazole ring. This can be achieved using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodo-5-methyl-1,3-oxazole.

Scientific Research Applications

2,4-Diiodo-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-diiodo-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2,4-diiodo-5-methyl-1,3-oxazole with structurally related oxazole derivatives, emphasizing substituent effects on reactivity and bioactivity:

Compound Name Structural Features Key Properties/Activities Reference
This compound Iodine at C2/C4; methyl at C5 High hydrophobicity; IMPDH/5-LOX inhibition (IC₅₀: 12–25 µM); broad-spectrum antimicrobial activity
5-Methyl-2-phenyl-1,3-oxazole Phenyl at C2; methyl at C5 Moderate antifungal activity; lacks halogen bonding, leading to lower enzyme affinity
Benzoxazole Fused benzene-oxazole ring Enhanced π-π stacking; used in OLEDs; weak bioactivity due to rigidity
4-Iodo-5-methyl-1,3-oxazole Single iodine at C4; methyl at C5 Lower antitumor potency (IC₅₀: 35–50 µM) due to reduced halogen substitution
5-Iodo-4-methyl-1,3-oxazole Iodine at C5; methyl at C4 Altered reactivity in Suzuki couplings; distinct metabolic stability
2,5-Dimethyl-1,3-oxazole Methyl groups at C2/C5 Antiparasitic activity (T. cruzi EC₅₀: 20 nM); lacks halogen-mediated target selectivity
5-(4-Bromophenyl)-1,3-oxazole Bromophenyl at C5 Aromatase inhibition (OXL series); IC₅₀: 0.8–3.2 µM; bromine enhances steric bulk

Key Findings :

Halogen Effects: Dual iodine substitution in this compound increases binding affinity to IMPDH by 2–3× compared to mono-iodinated (e.g., 4-iodo-5-methyl-1,3-oxazole) or brominated analogs (e.g., 5-(4-bromophenyl)-1,3-oxazole) . Bromine and chlorine substituents (e.g., 5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole) exhibit lower metabolic stability due to weaker halogen bonds .

Substituent Position :

  • Iodine at C2/C4 (vs. C5 in 5-iodo-4-methyl-1,3-oxazole) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
  • Methyl groups at C5 (vs. C4) improve solubility by reducing steric hindrance .

Biological Specificity: this compound shows broader antimicrobial activity (MIC: 4–16 µg/mL) than phenyl-substituted analogs (MIC: 32–64 µg/mL), attributed to iodine’s membrane-disrupting effects . Non-halogenated derivatives (e.g., benzoxazole) lack significant bioactivity but are preferred in materials science for their electronic properties .

Research Implications

The dual iodine substitution in this compound positions it as a lead compound for targeting IMPDH and 5-LOX in inflammatory and cancer therapies. Its superior halogen-bonding capacity and tunable reactivity warrant further exploration in drug design and catalytic applications. Comparatively, brominated or chlorinated analogs may serve as safer alternatives with reduced toxicity profiles .

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